2-(Piperidine-1-carbonyl)-fluoren-9-one
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Overview
Description
2-(Piperidine-1-carbonyl)-fluoren-9-one is a synthetic compound that is widely used in scientific research. This compound is commonly referred to as Fmoc-Cl, which stands for Fluorenylmethyloxycarbonyl Chloride. Fmoc-Cl is a derivative of fluorene and is used in the synthesis of peptides and proteins.
Mechanism of Action
Fmoc-Cl acts as a protecting group for the amine group of amino acids during peptide synthesis. It reacts with the amine group to form a stable carbamate linkage, which protects the amine group from further reactions. Fmoc-Cl is removed from the peptide or protein using a base, such as piperidine, which cleaves the carbamate linkage.
Biochemical and Physiological Effects:
Fmoc-Cl does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.
Advantages and Limitations for Lab Experiments
The use of Fmoc-Cl in peptide synthesis has several advantages. It is a mild and selective reagent that does not react with other functional groups. It is also easily removable using a base, which allows for the synthesis of longer peptides and proteins. However, Fmoc-Cl has some limitations. It is not suitable for the synthesis of peptides and proteins containing acid-labile functional groups, such as aspartic acid and glutamic acid.
Future Directions
For the use of Fmoc-Cl in scientific research include the development of new protecting groups and the use of Fmoc-Cl in the synthesis of non-peptide molecules and for therapeutic applications.
Synthesis Methods
The synthesis of Fmoc-Cl involves the reaction of fluorenylmethanol with thionyl chloride. The resulting fluorenylmethyl chloride is then reacted with N-methylmorpholine to produce Fmoc-Cl. This method is widely used in the synthesis of peptides and proteins.
Scientific Research Applications
Fmoc-Cl is widely used in scientific research, particularly in the field of peptide synthesis. It is used as a protecting group for the amine group of amino acids during peptide synthesis. Fmoc-Cl is also used in the solid-phase synthesis of peptides and proteins.
properties
IUPAC Name |
2-(piperidine-1-carbonyl)fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-16-7-3-2-6-14(16)15-9-8-13(12-17(15)18)19(22)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLCCIHKBSDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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